Enantiomeric Excess and Optical Purity: The (S)-Enantiomer vs. the (R)-Enantiomer
The target compound (CAS 3082-62-0) is commercially available with a minimum chemical purity of >98.0% (GC) and a guaranteed enantiomeric excess (ee) of ≥99% . This is quantitatively differentiated from its enantiomer, (R)-1-(Naphthalen-2-yl)ethanamine (CAS 3906-16-9), by its opposite and characteristic optical rotation: the (S)-enantiomer exhibits an [α]20/D of −21±1° (c = 1% in methanol), while the (R)-enantiomer exhibits an [α]20/D of +21° under identical conditions . The high ee value is not a default property but a result of rigorous manufacturing or purification processes, ensuring that the compound is essentially a single stereoisomer.
| Evidence Dimension | Optical Rotation ([α]20/D, c=1% in MeOH) and Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | Optical Rotation: −21±1°; ee: ≥99% |
| Comparator Or Baseline | (R)-enantiomer (CAS 3906-16-9): Optical Rotation: +21°; Racemic mixture: 0° |
| Quantified Difference | Difference in optical rotation of 42° between enantiomers; ee difference of ~99% versus 0% for racemate |
| Conditions | c = 1% in methanol; GC purity analysis |
Why This Matters
For asymmetric synthesis and chiral resolution, the use of a single, high-ee enantiomer is mandatory to avoid generating unwanted diastereomers and to ensure the stereochemical fidelity of the final product.
